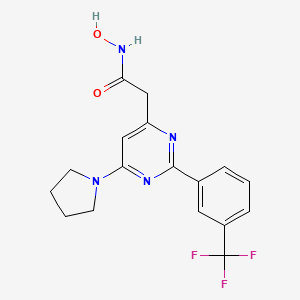
4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, acetamide, and trifluoromethyl-substituted aromatic compounds. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the pyrrolidinyl group.
Amidation: reactions to form the acetamide linkage.
Hydroxylation: reactions to introduce the N-hydroxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to remove the N-hydroxy group.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield the corresponding amine.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: In the development of new materials or chemical processes.
作用机制
The mechanism of action of 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
相似化合物的比较
Similar Compounds
4-Pyrimidineacetamide derivatives: Compounds with similar core structures but different substituents.
Trifluoromethyl-substituted aromatics: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
The uniqueness of 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3-(trifluoromethyl)phenyl)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
42055-70-9 |
|---|---|
分子式 |
C17H17F3N4O2 |
分子量 |
366.34 g/mol |
IUPAC 名称 |
N-hydroxy-2-[6-pyrrolidin-1-yl-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)12-5-3-4-11(8-12)16-21-13(10-15(25)23-26)9-14(22-16)24-6-1-2-7-24/h3-5,8-9,26H,1-2,6-7,10H2,(H,23,25) |
InChI 键 |
NSTFJEORWPCANN-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC(=NC(=C2)CC(=O)NO)C3=CC(=CC=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


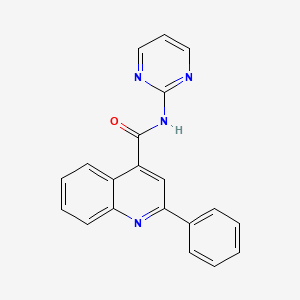
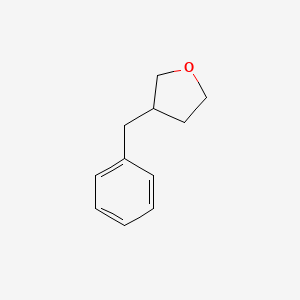

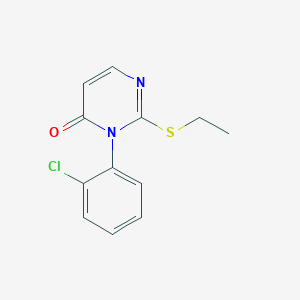




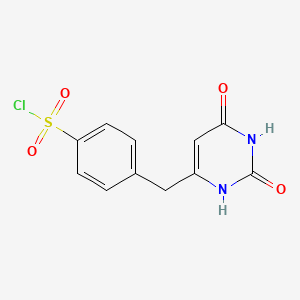


![5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one](/img/structure/B12919605.png)


